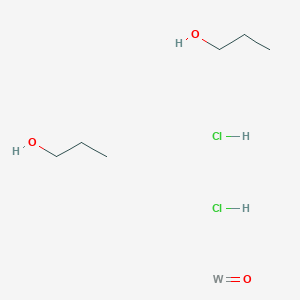
Propan-1-ol--oxotungsten--hydrogen chloride (2/1/2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propan-1-ol–oxotungsten–hydrogen chloride (2/1/2) is a complex chemical compound that combines propan-1-ol, oxotungsten, and hydrogen chloride in a specific stoichiometric ratio
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propan-1-ol–oxotungsten–hydrogen chloride (2/1/2) typically involves the reaction of propan-1-ol with a tungsten precursor in the presence of hydrogen chloride. One common method involves the use of tungsten hexachloride (WCl6) as the tungsten source. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar principles but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity propan-1-ol–oxotungsten–hydrogen chloride (2/1/2).
化学反应分析
Types of Reactions
Propan-1-ol–oxotungsten–hydrogen chloride (2/1/2) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different tungsten oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tungsten compounds.
Substitution: Hydrogen chloride can be substituted with other halides or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium dichromate (K2Cr2O7) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) are often used.
Substitution: Various halides (e.g., bromides, iodides) or organic ligands can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tungsten trioxide (WO3), while reduction could produce tungsten dioxide (WO2).
科学研究应用
Propan-1-ol–oxotungsten–hydrogen chloride (2/1/2) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and hydrogenation.
Material Science: The compound is studied for its potential use in the development of advanced materials, such as tungsten-based nanomaterials.
Chemistry: It serves as a reagent in the synthesis of other complex tungsten compounds.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.
作用机制
The mechanism by which propan-1-ol–oxotungsten–hydrogen chloride (2/1/2) exerts its effects involves the interaction of its components with molecular targets. For example, in catalytic reactions, the tungsten center often acts as the active site, facilitating the transformation of substrates through redox processes. The hydrogen chloride component can influence the acidity and reactivity of the compound.
相似化合物的比较
Similar Compounds
Propan-2-ol–oxotungsten–hydrogen chloride (2/1/2): Similar structure but with propan-2-ol instead of propan-1-ol.
Butan-1-ol–oxotungsten–hydrogen chloride (2/1/2): Similar tungsten complex with butan-1-ol.
Ethanol–oxotungsten–hydrogen chloride (2/1/2): Similar tungsten complex with ethanol.
Uniqueness
Propan-1-ol–oxotungsten–hydrogen chloride (2/1/2) is unique due to the specific properties imparted by propan-1-ol. The primary alcohol group in propan-1-ol can lead to different reactivity and interaction compared to secondary or tertiary alcohols. This uniqueness makes it valuable in specific catalytic and material science applications.
属性
CAS 编号 |
103137-73-1 |
|---|---|
分子式 |
C6H18Cl2O3W |
分子量 |
392.95 g/mol |
IUPAC 名称 |
oxotungsten;propan-1-ol;dihydrochloride |
InChI |
InChI=1S/2C3H8O.2ClH.O.W/c2*1-2-3-4;;;;/h2*4H,2-3H2,1H3;2*1H;; |
InChI 键 |
IHIDDTOKOJPKJZ-UHFFFAOYSA-N |
规范 SMILES |
CCCO.CCCO.O=[W].Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14328430.png)
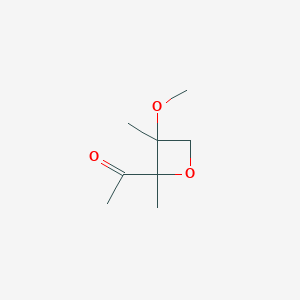
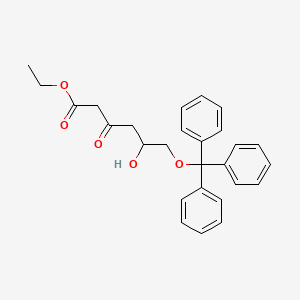
![4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14328456.png)
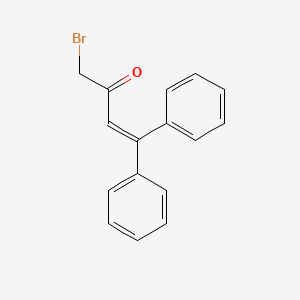

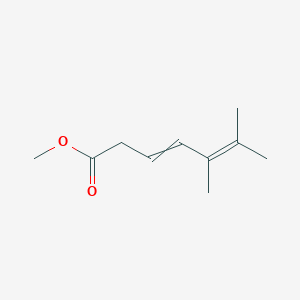
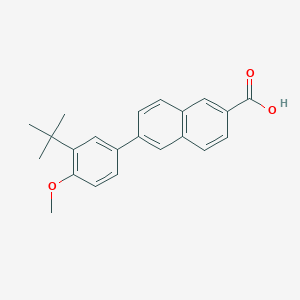
![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol](/img/structure/B14328480.png)
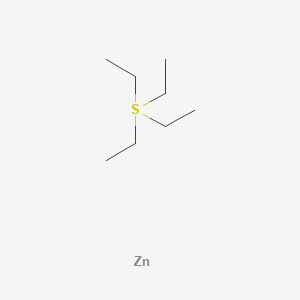
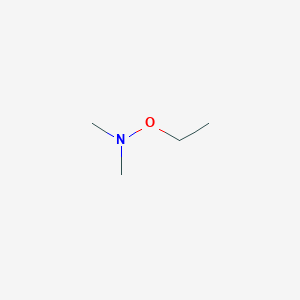
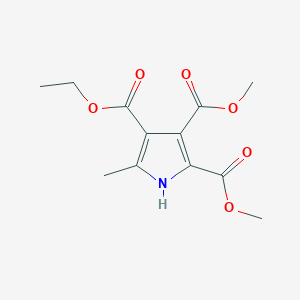
![(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane](/img/structure/B14328509.png)

